molecular formula C15H10F5N3O B10930888 3-methyl-4-(pentafluoroethyl)-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-methyl-4-(pentafluoroethyl)-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10930888
M. Wt: 343.25 g/mol
InChI Key: IJVFJJFCAWIXLB-UHFFFAOYSA-N
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Description

3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its unique structure, which includes a pentafluoroethyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common approach is the electrophilic perfluoroalkylation method, where a fluoroalkyl group is introduced into the organic molecule. This process often employs reagents such as S-(fluoroalkyl)diphenylsulfonium salts, which react with nucleophilic substrates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the pentafluoroethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:

Uniqueness

The uniqueness of 3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1-PHENYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific structural features, such as the pentafluoroethyl group and the pyrazolo[3,4-b]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F5N3O

Molecular Weight

343.25 g/mol

IUPAC Name

3-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H10F5N3O/c1-8-12-10(14(16,17)15(18,19)20)7-11(24)21-13(12)23(22-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,21,24)

InChI Key

IJVFJJFCAWIXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(C(F)(F)F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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